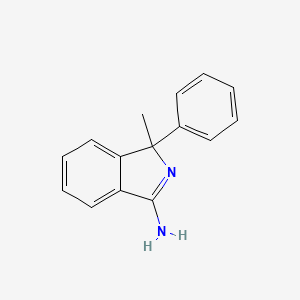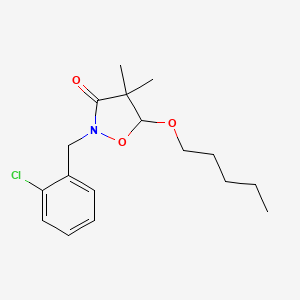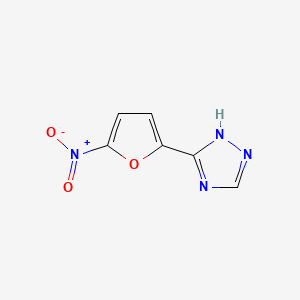
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that belongs to the class of thiadiazoles. . The compound’s structure consists of a thiadiazole ring substituted with a benzyl group at the 5-position and an ethyl carbamate group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkyl or aryl-substituted thiadiazoles
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, 2-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness: The presence of the ethyl carbamate group at the 2-position and the benzyl group at the 5-position of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Propiedades
Número CAS |
62441-45-6 |
|---|---|
Fórmula molecular |
C12H13N3O2S |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
ethyl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-12(16)13-11-15-14-10(18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Clave InChI |
SPBBHNPLCWFTLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)







![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)


